2-Isopropylmalate(2-)

Description

Contextualization within Branched-Chain Amino Acid Biosynthesis Pathways

The synthesis of the essential branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a vital metabolic process for many forms of life. nih.gov These amino acids are crucial for protein structure and function. The pathways leading to their production are complex and interconnected.

2-Isopropylmalate(2-) is a central molecule specifically in the L-leucine biosynthesis pathway. ontosight.aiontosight.ai Its formation marks the first committed step in the conversion of α-ketoisovalerate, a precursor it shares with valine, into leucine. ebi.ac.uknih.gov The enzyme α-isopropylmalate synthase catalyzes the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (another name for α-ketoisovalerate) to yield 2-isopropylmalate. proteopedia.orguniprot.org

This initial reaction is followed by a series of enzymatic transformations. Isopropylmalate isomerase facilitates the conversion of 2-isopropylmalate to its isomer, 3-isopropylmalate. nih.govoup.com Subsequently, 3-isopropylmalate dehydrogenase catalyzes the oxidative decarboxylation of 3-isopropylmalate to produce α-ketoisocaproate. nih.gov The final step in the pathway is the transamination of α-ketoisocaproate to yield the final product, L-leucine. nih.gov

The production of 2-isopropylmalate is a critical regulatory point in the pathway. The activity of α-isopropylmalate synthase is often subject to feedback inhibition by the end product, L-leucine, ensuring that the cell produces this amino acid only when needed. nih.govebi.ac.uk

The ability to synthesize leucine is not universal among living organisms. The distribution of this pathway has significant implications for biology and medicine.

The L-leucine biosynthesis pathway, and consequently the production of 2-isopropylmalate(2-), is widespread in the prokaryotic domains of Bacteria and Archaea. nih.govebi.ac.ukproteopedia.org This metabolic capability is essential for the survival of these microorganisms, allowing them to produce their own leucine from simple carbon sources. The enzymes of this pathway have been studied in various bacterial species, including Escherichia coli, Salmonella typhimurium, and Corynebacterium glutamicum. ebi.ac.ukbiocyc.orgbiocyc.org In some prokaryotes, the regulation of this pathway can involve complex mechanisms, such as the T-box riboswitch, which senses uncharged tRNAs to control gene expression. nih.gov

The leucine biosynthesis pathway is also a feature of many eukaryotic organisms, most notably fungi and plants. nih.govproteopedia.orgasm.org In fungi like Saccharomyces cerevisiae (baker's yeast) and the human pathogen Aspergillus fumigatus, this pathway is crucial for growth and, in the case of pathogens, for virulence. nih.govresearchgate.net Interestingly, in some fungi, there is evidence for two different evolutionary origins of the α-isopropylmalate synthase gene, suggesting a complex evolutionary history of this pathway. nih.govosti.gov

In plants, such as Arabidopsis thaliana, the enzymes for leucine biosynthesis are typically located in the chloroplasts. nih.govoup.com The pathway not only provides essential amino acids for protein synthesis but can also be linked to the production of other secondary metabolites. oup.com

A crucial distinction in the distribution of the leucine biosynthesis pathway is its complete absence in mammals, including humans. nih.govasm.orgwikipedia.org Leucine is therefore an essential amino acid for mammals and must be obtained from their diet. wikipedia.orgnih.gov This metabolic discrepancy between mammals and many microorganisms and plants is of profound research significance. proteopedia.org

The enzymes of the leucine biosynthesis pathway, including α-isopropylmalate synthase which produces 2-isopropylmalate, are attractive targets for the development of new antimicrobial agents, such as antibiotics and antifungal drugs, as well as herbicides. ontosight.aiproteopedia.org Inhibiting these enzymes would selectively harm the pathogens or weeds without affecting the host organism, a principle of selective toxicity. proteopedia.org This has spurred considerable research into the structure and function of these enzymes and the search for potent and specific inhibitors. ontosight.ai

Organismal Distribution of the Leucine Biosynthesis Pathway

Historical Perspectives in Metabolic Research of 2-Isopropylmalate(2-)

The elucidation of the L-leucine biosynthetic pathway and the role of 2-isopropylmalate(2-) within it was a gradual process built upon decades of metabolic research. Early studies in the mid-20th century, using isotopic labeling techniques in microorganisms like Torulopsis utilis (a type of yeast), were instrumental in identifying the key intermediates. asm.org A publication from 1962 formally identified both 2-isopropylmalate and 3-isopropylmalate as intermediates in leucine biosynthesis. acs.org

Subsequent research focused on isolating and characterizing the enzymes responsible for each step of the pathway. The discovery and characterization of α-isopropylmalate synthase, the enzyme that synthesizes 2-isopropylmalate, was a significant milestone. biocyc.orgresearchgate.net Studies in various organisms, from bacteria to fungi, have revealed the diversity in the structure and regulation of these enzymes. nih.govebi.ac.uk For example, research on Saccharomyces cerevisiae has uncovered the existence of isoenzymes for α-isopropylmalate synthase and their differential localization within the cell's mitochondria and cytoplasm, adding layers of complexity to the regulation of this pathway. nih.govasm.org

Structure

2D Structure

3D Structure

Properties

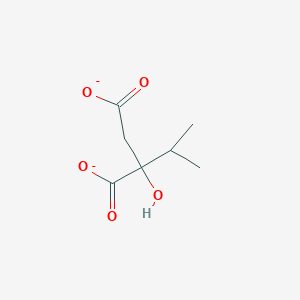

Molecular Formula |

C7H10O5-2 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

2-hydroxy-2-propan-2-ylbutanedioate |

InChI |

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/p-2 |

InChI Key |

BITYXLXUCSKTJS-UHFFFAOYSA-L |

SMILES |

CC(C)C(CC(=O)[O-])(C(=O)[O-])O |

Canonical SMILES |

CC(C)C(CC(=O)[O-])(C(=O)[O-])O |

Synonyms |

alpha-isopropylmalate |

Origin of Product |

United States |

Enzymatic Synthesis of 2 Isopropylmalate 2

2-Isopropylmalate Synthase (IPMS; EC 2.3.3.13)

2-Isopropylmalate synthase, systematically named acetyl-CoA:3-methyl-2-oxobutanoate (B1236294) C-acetyltransferase (thioester-hydrolysing, carboxymethyl-forming), is the enzyme responsible for the first committed step in the biosynthesis of L-leucine. nih.govwikipedia.org It belongs to the transferase family, specifically the acyltransferases that convert acyl groups into alkyl groups. nih.gov The enzyme is also known by other names such as alpha-isopropylmalate synthetase and isopropylmalate synthase. nih.govwikipedia.org In bacteria, the gene encoding this enzyme is often denoted as LeuA. researchgate.net

Catalytic Mechanism and Reaction Stoichiometry

The reaction catalyzed by IPMS is a stereospecific aldol-type condensation followed by the hydrolysis of a thioester intermediate. nih.govnih.gov This process is essential for the chain elongation required to form the leucine (B10760876) precursor.

The catalytic process begins with the binding of the two primary substrates: acetyl-coenzyme A (acetyl-CoA) and 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate. nih.govresearchgate.net The enzyme facilitates a Claisen-type condensation between these two molecules. biorxiv.org In this reaction, the methyl group of acetyl-CoA is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methyl-2-oxobutanoate. This condensation reaction forms the intermediate α-isopropylmalyl-CoA. biorxiv.org

This reaction is subject to feedback inhibition by L-leucine, the end product of the biosynthetic pathway. nih.govnih.gov

Following the initial condensation, a water molecule plays a critical role in the final step of the reaction. The enzyme utilizes a water molecule to hydrolyze the thioester bond in the α-isopropylmalyl-CoA intermediate. biorxiv.org This hydrolysis releases coenzyme A (CoA) and the final product, (2S)-2-isopropylmalate. nih.govbiorxiv.org Studies on the enzyme from Mycobacterium tuberculosis suggest that the hydrolysis is a direct attack by water and does not involve the formation of a cyclic anhydride (B1165640) intermediate. The mechanism involves a catalytic base that activates the water molecule for the hydrolysis of the thioester. biorxiv.org

Enzymatic Kinetics and Substrate Specificity Studies

The catalytic efficiency and substrate preference of IPMS have been characterized in various organisms, revealing important insights into its function and regulation.

Kinetic studies have determined the Michaelis constants (Km) and turnover rates (kcat) for IPMS from different sources, providing a measure of their affinity for substrates and their catalytic speed. These parameters can vary depending on the organism and the specific isoform of the enzyme. For example, in Arabidopsis thaliana, two isoforms, IPMS1 and IPMS2, exhibit different affinities for acetyl-CoA. nih.gov

Table 1: Kinetic Parameters of 2-Isopropylmalate Synthase from Various Organisms

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) |

|---|---|---|---|

| Arabidopsis thaliana IPMS1 | 2-Oxoisovalerate | ~300 | - |

| Acetyl-CoA | 45 | - | |

| Arabidopsis thaliana IPMS2 | 2-Oxoisovalerate | ~300 | 2.3 |

| Acetyl-CoA | 16 | 1.9 | |

| Mycobacterium tuberculosis | 3-Methyl-2-oxobutanoate | 24.6 | 3.5 |

| Acetyl-CoA | 243.5 | 2.1 | |

| Brassica juncea IPMS1-A1 | 2-Oxoisovalerate | 157.7 | - |

| Brassica juncea IPMS1-A2 | 2-Oxoisovalerate | 143.9 | - |

| Brassica juncea IPMS1-B1 | 2-Oxoisovalerate | 216.6 | - |

| Brassica juncea IPMS1-B2 | 2-Oxoisovalerate | 230.7 | - |

Data sourced from multiple studies. wikipedia.orgresearchgate.netnih.gov

While the primary substrate for IPMS is 3-methyl-2-oxobutanoate, studies have shown that the enzyme can accept other α-keto acids, although often with lower efficiency. This substrate promiscuity has been observed in IPMS from various organisms. For instance, the enzyme from Mycobacterium tuberculosis is active on small α-keto acids like pyruvate (B1213749), α-ketovalerate, and α-ketobutyrate. researchgate.net Similarly, the IPMS isoforms from Arabidopsis thaliana can utilize a range of 2-oxo acid substrates from glyoxylate (B1226380) to 2-oxohexanoate. nih.gov This broader specificity suggests a degree of flexibility in the enzyme's active site.

Table 2: Substrate Specificity of 2-Isopropylmalate Synthase

| Enzyme Source | Alternative α-Keto Acid Substrates |

|---|---|

| Mycobacterium tuberculosis | Pyruvate, α-Ketovalerate, α-Ketobutyrate |

| Arabidopsis thaliana (IPMS1 & IPMS2) | Glyoxylate, 2-Oxobutyrate, 2-Oxovalerate, 2-Oxohexanoate |

Data indicates that while the enzyme can utilize these substrates, its primary and most efficient substrate is 3-methyl-2-oxobutanoate. researchgate.netnih.gov

Cofactor Requirements for 2-Isopropylmalate Synthase Activity

The catalytic activity of 2-isopropylmalate synthase is critically dependent on the presence of specific metal ions, which act as cofactors. These cofactors are broadly categorized into divalent and monovalent cations, each playing a distinct role in the enzyme's function.

Divalent metal cations are essential for the catalytic activity of 2-isopropylmalate synthase. ebi.ac.uk The N-terminal catalytic domain of the enzyme, which often features a (β/α)₈ barrel structure, contains a binding site for a divalent metal cofactor that is necessary for substrate binding. oup.com

Magnesium (Mg²⁺): Mg²⁺ is a common and effective cofactor for 2-isopropylmalate synthase from various organisms. nih.govnih.gov For instance, the IPMS enzymes from Arabidopsis thaliana (IPMS1 and IPMS2) and Mycobacterium tuberculosis show high activity in the presence of Mg²⁺. wikipedia.orgnih.gov In Arabidopsis, millimolar concentrations of Mg²⁺ are required for optimal enzyme activity. nih.gov The enzyme from M. tuberculosis also demonstrates high activity with Mg²⁺. wikipedia.orgnih.gov

Manganese (Mn²⁺): Mn²⁺ is another divalent cation that can effectively serve as a cofactor for 2-isopropylmalate synthase. nih.govnih.gov In some organisms, it is the preferred cofactor. For example, the IPMS from Neisseria meningitidis is strongly activated by Mn²⁺. uniprot.org For the Arabidopsis enzymes, Mn²⁺ can replace Mg²⁺, resulting in about 50% of the maximal activity. nih.gov Similarly, the enzyme from M. tuberculosis shows high activity with Mn²⁺. wikipedia.orgnih.gov The IPMS from Escherichia coli also utilizes Mn²⁺ as a cofactor. uniprot.org

Zinc (Zn²⁺): The role of Zn²⁺ in 2-isopropylmalate synthase activity is more complex and can be species-dependent. While some fungal and bacterial IPMS enzymes can use Zn²⁺ as a cofactor, in other cases, it acts as a potent inhibitor. nih.govnih.gov For example, in Mycobacterium tuberculosis, Zn²⁺ was initially thought to be the catalytic metal but was later shown to be an inhibitor with submicromolar affinity. wikipedia.orgnih.govnih.gov In contrast, yeast α-isopropylmalate synthase inactivation by CoA is dependent on the presence of Zn²⁺. ku.edunih.gov

The following table summarizes the effects of these divalent cations on 2-isopropylmalate synthase activity from different sources.

| Organism | Divalent Cation | Effect on Activity |

| Arabidopsis thaliana | Mg²⁺ | Required for optimal activity. nih.gov |

| Mn²⁺ | Yields about 50% of the activity with Mg²⁺. nih.gov | |

| Mycobacterium tuberculosis | Mg²⁺ | High activation. wikipedia.orgnih.gov |

| Mn²⁺ | High activation. wikipedia.orgnih.gov | |

| Zn²⁺ | Inhibitor. wikipedia.orgnih.govnih.gov | |

| Neisseria meningitidis | Mn²⁺ | Strong activation. uniprot.org |

| Mg²⁺, Cd²⁺, Ni²⁺, Zn²⁺ | Weak activation. uniprot.org | |

| Escherichia coli | Mn²⁺ | Cofactor. uniprot.org |

| Saccharomyces cerevisiae (Yeast) | Zn²⁺ | Required for CoA-mediated inactivation. ku.edunih.gov |

In addition to divalent cations, many 2-isopropylmalate synthases require a monovalent cation for maximal activity, with potassium (K⁺) being the most effective activator in several studied cases. wikipedia.orgagriculturejournals.czgenome.jp

Potassium (K⁺): The 2-isopropylmalate synthase from Mycobacterium tuberculosis requires a monovalent cation for optimal function, and K⁺ has been identified as the most potent activator. wikipedia.orgnih.gov Kinetic studies suggest that K⁺ acts as an allosteric activator, and part of its effect is exerted through the catalytic divalent metal. nih.gov The K⁺ ion interacts with the catalytic TIM barrel domain of the enzyme. nih.gov However, not all IPMS enzymes are activated by monovalent cations. For instance, the LeuA1 isozyme from the fungus Mortierella alpina is not activated or inhibited by elevated concentrations of sodium or potassium ions. db-thueringen.de

The table below highlights the role of K⁺ in the activation of 2-isopropylmalate synthase from different organisms.

| Organism | Monovalent Cation | Effect on Activity |

| Mycobacterium tuberculosis | K⁺ | Best activator, likely physiological activator. wikipedia.orgnih.govepfl.ch |

| General | K⁺ | Required for activity. agriculturejournals.czgenome.jp |

| Mortierella alpina | K⁺, Na⁺ | No activation or inhibition observed. db-thueringen.de |

Subsequent Enzymatic Transformations Involving 2 Isopropylmalate 2

2-Isopropylmalate(2-) as Substrate for Isopropylmalate Isomerase (IPMI; LeuCD)

In the biosynthesis of leucine (B10760876), 2-isopropylmalate undergoes a critical isomerization reaction catalyzed by the enzyme isopropylmalate isomerase (IPMI), also known as LeuCD. This enzyme facilitates the conversion of 2-isopropylmalate to its isomer, 3-isopropylmalate, which is a necessary step for the subsequent oxidative decarboxylation in the pathway. nih.gov The leucine biosynthesis pathway is absent in humans, making the enzymes involved, such as IPMI, potential targets for the development of novel antibacterial drugs. nih.gov

The isomerization of 2-isopropylmalate, specifically (2S)-2-isopropylmalate (also referred to as α-isopropylmalate), to (2R,3S)-3-isopropylmalate (also known as β-isopropylmalate) is a stereospecific reaction. qmul.ac.ukoup.com This conversion is not a direct rearrangement but proceeds through an intermediate step involving dehydration and subsequent hydration. The enzyme first catalyzes the dehydration of 2-isopropylmalate to form an intermediate, 2-isopropylmaleate (cis-dimethylcitraconate). oup.comebi.ac.uk This is followed by the hydration of 2-isopropylmaleate to yield 3-isopropylmalate. qmul.ac.uk This two-step process, catalyzed by a single enzyme, ensures the precise stereochemistry of the final product required for the next step in leucine synthesis. nih.gov

This reaction is analogous to the conversion of citrate to isocitrate by the enzyme aconitase in the citric acid cycle. acs.org

Isopropylmalate isomerase (IPMI) exhibits different structural organizations across various organisms. In fungi, the enzyme is a monomeric protein containing distinct domains. oup.com However, in most prokaryotes, such as bacteria and archaea, as well as in plants like Arabidopsis thaliana, IPMI is a heterodimeric enzyme complex. ebi.ac.uknih.govfrontiersin.org This complex is composed of two distinct subunits: a large subunit designated as LeuC and a small subunit known as LeuD. nih.govebi.ac.uk

| Organism Type | Isopropylmalate Isomerase (IPMI) Structure | Subunits |

| Fungi | Monomeric | Single polypeptide chain |

| Prokaryotes (Bacteria, Archaea) | Heterodimeric | LeuC (large), LeuD (small) |

| Plants (Arabidopsis thaliana) | Heterodimeric | AtLeuC (large), AtLeuD (small) |

The functional IPMI enzyme is formed through the physical interaction of the LeuC and LeuD subunits. nih.gov In bacteria, the enzyme is typically a heterodimer of one LeuC and one LeuD subunit. uniprot.org However, in some organisms like the archaeon Methanocaldococcus jannaschii, the complex exists as a heterotetramer, composed of two LeuC and two LeuD subunits. uniprot.org

In the plant Arabidopsis thaliana, a single gene encodes the large subunit (AtLeuC), while three different genes encode for potential small subunits (AtLeuD1, AtLeuD2, AtLeuD3). oup.comnih.gov The AtLeuC subunit physically interacts with the AtLeuD proteins to form functional IPMI enzymes. oup.comnih.gov This allows for specialization, where different combinations of subunits may have distinct roles in amino acid and glucosinolate biosynthesis. nih.govnih.gov The small subunit is considered the defining component for the enzyme's function. frontiersin.org For instance, structural analysis of LeuD from Mycobacterium tuberculosis has identified flexible regions, including a substrate discriminating loop (residues 30-37) and a substrate-binding loop (residues 70-74), which are crucial for its function. nih.gov

A key feature of isopropylmalate isomerase is the presence of an iron-sulfur cluster, which is essential for its catalytic activity. qmul.ac.uk These enzymes contain a single, labile [4Fe-4S] cluster. ebi.ac.uk The iron-sulfur cluster is housed within the large subunit, LeuC, which is structurally related to the first three domains of the aconitase enzyme. ebi.ac.uknih.gov The small subunit, LeuD, corresponds to the fourth domain of aconitase. ebi.ac.uk The cysteine residues responsible for binding the iron-sulfur cluster are highly conserved within the LeuC subunit. nih.gov

The assembly of this [4Fe-4S] cluster is a complex biological process. In eukaryotes like Saccharomyces cerevisiae, the assembly on the cytoplasmic IPMI (called Leu1) requires components from both the mitochondria and the cytoplasm. nih.gov This involves the mitochondrial iron-sulfur cluster (ISC) assembly machinery and the cytoplasmic iron-sulfur protein assembly (CIA) system. nih.gov The mitochondria are thought to export a sulfur-containing intermediate that is then utilized in the cytoplasm for the biogenesis of the [4Fe-4S] cluster on the apo-enzyme, converting it into its active form. nih.gov

| Feature | Description | Reference |

| Cluster Type | [4Fe-4S] | ebi.ac.uk |

| Location | Large Subunit (LeuC) | ebi.ac.uk |

| Function | Essential for catalytic activity | qmul.ac.uk |

| Assembly Systems | Mitochondrial ISC and Cytoplasmic CIA | nih.gov |

The isomerization of 2-isopropylmalate to 3-isopropylmalate catalyzed by IPMI proceeds via a dehydration-hydration mechanism, similar to that of aconitase. acs.org The reaction is initiated by the elimination of a water molecule from 2-isopropylmalate, leading to the formation of a stable alkene intermediate, 2-isopropylmaleate. qmul.ac.ukebi.ac.uk This is followed by the stereospecific addition of a water molecule to the intermediate, yielding 3-isopropylmalate. qmul.ac.uk

Regulatory Mechanisms Governing 2 Isopropylmalate 2 Metabolism

Feedback Inhibition of 2-Isopropylmalate Synthase by Leucine (B10760876)

One of the most critical regulatory mechanisms is the feedback inhibition of 2-isopropylmalate synthase by L-leucine, the end-product of the pathway. nih.govproteopedia.org This is a classic example of allosteric regulation, where the binding of a regulatory molecule to a site distinct from the enzyme's active site modulates its catalytic activity. When cellular levels of leucine are sufficient, it binds to the synthase, causing a conformational change that reduces its activity and slows down the entire pathway.

Allosteric Regulation and Binding Sites

2-isopropylmalate synthase is typically a homodimeric protein, with each monomer comprising two major domains: a catalytic N-terminal domain and a regulatory C-terminal domain. acs.orgnih.govnih.gov The catalytic domain possesses a TIM barrel structure and is responsible for binding the substrates, acetyl-CoA and α-ketoisovalerate. acs.orgnih.gov

The allosteric binding site for the inhibitor, L-leucine, is located in the C-terminal regulatory domain. acs.orgwikipedia.org The binding of leucine to this domain induces a conformational change that is transmitted to the active site, thereby inhibiting the enzyme's catalytic function. wikipedia.org The essential role of this regulatory domain has been demonstrated in studies where its removal abolishes the feedback inhibition by leucine, even while the enzyme's catalytic activity is retained. wikipedia.org This separation of catalytic and regulatory functions into distinct domains is a hallmark of allosterically regulated enzymes.

| Domain | Function | Binding Ligand(s) |

|---|---|---|

| N-terminal Catalytic Domain | Binds substrates and catalyzes the condensation reaction. | Acetyl-CoA, α-Ketoisovalerate, Metal Cofactors (e.g., Zn²⁺) |

| C-terminal Regulatory Domain | Mediates allosteric feedback inhibition. | L-Leucine |

Time-Dependent Inhibition Kinetics

In some organisms, such as Mycobacterium tuberculosis, the feedback inhibition by L-leucine exhibits unusual, slow-onset kinetics. This was the first documented instance of a feedback inhibitor displaying slow-onset inhibition. The process is characterized by an initial burst of product formation, which is then followed by a much slower, linear steady-state rate.

This kinetic behavior suggests a two-step inhibition mechanism:

Rapid Initial Binding: Leucine first binds rapidly but weakly to the enzyme.

Slow Isomerization: This initial complex then undergoes a slow conformational change (isomerization) to form a more tightly bound, inhibited enzyme-inhibitor complex.

This time-dependent inhibition provides a mechanism for a more sustained and stable regulation of the leucine biosynthetic pathway in response to changes in leucine concentration.

Transcriptional and Translational Control of Pathway Enzymes

Beyond the immediate feedback on enzyme activity, the metabolism of 2-isopropylmalate is also regulated at the level of gene expression. The synthesis of the enzymes involved in the leucine pathway is controlled by a network of transcription factors that can activate or repress gene expression in response to cellular signals.

Gene Expression Regulation (e.g., Leu3 Transcription Factor, Rv2989)

In the yeast Saccharomyces cerevisiae, a key transcriptional regulator is the Leu3 protein. The expression of genes like LEU1, which encodes the isopropylmalate isomerase that acts on 2-isopropylmalate, is regulated by Leu3. Interestingly, the activity of Leu3 is dependent on the concentration of an intermediate of the pathway itself: α-isopropylmalate (2-isopropylmalate). This intermediate acts as a co-activator for Leu3. When α-isopropylmalate levels are high, it binds to Leu3, activating it to stimulate the transcription of downstream genes in the pathway. This creates a feed-forward activation loop.

In mycobacteria, a different transcriptional regulator, Rv2989 , has been identified. Rv2989 is an IclR-like protein that acts as a negative regulator, or repressor, of the leuCD operon. This operon encodes the two subunits of isopropylmalate isomerase. Rv2989 binds directly to the promoter region of the leuCD operon, blocking its transcription. Ectopic expression of Rv2989 in M. smegmatis leads to a significant decrease in leuCD transcript levels and induces a dormancy-like state.

| Regulator | Organism | Mode of Action | Target Gene(s) |

|---|---|---|---|

| Leu3 | Saccharomyces cerevisiae | Activator (co-activated by α-isopropylmalate) | LEU1, LEU2 |

| Rv2989 | Mycobacterium species | Repressor | leuCD operon |

Iron-Dependent Regulatory Mechanisms Affecting 2-Isopropylmalate Levels

A novel layer of regulation has been identified that links leucine biosynthesis to the availability of iron. This connection is mediated through iron-sulfur (Fe-S) cluster-containing proteins, which are essential for the function of certain enzymes in and related to the pathway.

In S. cerevisiae, the transcription of the LEU1 gene is indirectly regulated by iron availability. This regulation occurs because the synthesis of the Leu3 co-activator, α-isopropylmalate, is dependent on the enzyme acetohydroxyacid isomeroreductase (encoded by the ILV3 gene), which is an iron-sulfur protein. Under conditions of iron deprivation, the function of Ilv3 is impaired, leading to a decrease in the synthesis of α-isopropylmalate. The resulting low levels of this co-activator prevent the activation of the Leu3 transcription factor, causing a downregulation of LEU1 expression.

Furthermore, the enzyme that directly metabolizes 2-isopropylmalate, the isopropylmalate isomerase (encoded by LEU1), is itself an enzyme that contains a [4Fe-4S] cluster. The assembly of this iron-sulfur cluster is a complex process that requires machinery in both the mitochondria and the cytoplasm. Therefore, cellular iron homeostasis is crucial for the proper functioning of this key enzyme in the pathway.

Modulation of Enzyme Activity by Activator and Antagonist Proteins

While the primary antagonist of 2-isopropylmalate synthase activity is the end-product L-leucine, the enzyme's activity is also positively modulated by cofactors. There is currently no strong evidence in the scientific literature for specific activator or antagonist proteins that bind to and directly regulate 2-isopropylmalate synthase.

Instead, the enzyme's activity is highly dependent on the presence of specific metal cations. Studies, including those on the Mycobacterium tuberculosis enzyme, have shown a requirement for both a divalent and a monovalent cation for maximal activity.

Divalent Cations : Magnesium (Mg²⁺) and Manganese (Mn²⁺) have been shown to yield the highest activity.

Monovalent Cations : Potassium (K⁺) has been identified as the most effective monovalent activator.

Conversely, other divalent cations can act as inhibitors. For example, Zinc (Zn²⁺) has been demonstrated to be an inhibitor of the M. tuberculosis 2-isopropylmalate synthase. This indicates that the precise balance of intracellular cations can play a significant role in modulating the rate of 2-isopropylmalate synthesis.

2-Isopropylmalate Synthase Activator Proteins

While the concept of activator proteins is a common regulatory mechanism for many enzymes, the activation of 2-isopropylmalate synthase appears to be primarily mediated by inorganic cations rather than specific proteinaceous activators. Research across various organisms has consistently shown that IPMS requires the presence of both monovalent and divalent cations for its catalytic activity wikipedia.orgproteopedia.org.

In Mycobacterium tuberculosis, for instance, the activity of α-isopropylmalate synthase is dependent on a divalent metal ion and a monovalent cation. Magnesium (Mg²⁺) and Manganese (Mn²⁺) have been identified as the most effective divalent cations for promoting the enzyme's function. Among monovalent cations, Potassium (K⁺) serves as the most potent activator wikipedia.org. These ions are considered cofactors that are essential for the enzyme to adopt its catalytically active conformation and to facilitate the chemical reaction.

Table 1: Cationic Activators of Mycobacterium tuberculosis α-Isopropylmalate Synthase

| Ion Type | Ion | Role in Activation |

| Divalent Cation | Mg²⁺ | High enzymatic activity |

| Divalent Cation | Mn²⁺ | High enzymatic activity |

| Monovalent Cation | K⁺ | Best activator |

This table summarizes the key cationic activators for M. tuberculosis α-isopropylmalate synthase, highlighting their role in achieving optimal enzyme function.

Inhibitory Molecules and their Mechanisms of Action (Competitive, Non-Competitive)

The regulation of 2-isopropylmalate synthesis is significantly influenced by inhibitory molecules that modulate the activity of 2-isopropylmalate synthase. This inhibition is a crucial physiological process that prevents the overaccumulation of leucine.

The most prominent and well-studied inhibitor of IPMS is L-leucine , the final product of the biosynthetic pathway. This is a classic example of feedback inhibition, a common regulatory strategy in metabolic pathways tandfonline.comebi.ac.uk. The inhibition of IPMS by L-leucine is allosteric, meaning that L-leucine binds to a site on the enzyme that is distinct from the active site where the substrates bind oup.comresearchgate.net. The structure of IPMS reveals a C-terminal regulatory domain that is responsible for binding L-leucine proteopedia.orgtandfonline.comuniprot.org. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency.

The mechanism of L-leucine inhibition has been characterized as non-competitive or mixed-type. In the case of Mycobacterium tuberculosis IPMS, the inhibition by L-leucine is linearly noncompetitive with respect to the substrate α-ketoisovalerate acs.org. Non-competitive inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, reducing the maximum reaction rate (Vmax) without affecting the substrate's binding affinity (Km) for the enzyme wikipedia.orgunacademy.com. This type of inhibition is characteristic of allosteric regulation. Some studies also suggest a mixed inhibition mechanism, where both Vmax and Km are affected researchgate.net. Furthermore, the inhibition of M. tuberculosis IPMS by L-leucine has been shown to be a slow-onset process, involving an initial rapid binding followed by a slower conformational change to a more tightly bound complex wikipedia.orgacs.org.

In addition to organic molecules, certain metal ions can also act as inhibitors. For example, the Zinc ion (Zn²⁺) has been identified as an inhibitor of M. tuberculosis α-isopropylmalate synthase wikipedia.org.

Table 2: Inhibitors of 2-Isopropylmalate Synthase and their Mechanisms

| Inhibitor | Type of Inhibition | Mechanism of Action |

| L-Leucine | Non-competitive / Mixed | Binds to an allosteric C-terminal regulatory domain, inducing a conformational change that reduces enzyme activity proteopedia.orgtandfonline.comnih.gov. In M. tuberculosis, it acts as a linearly noncompetitive inhibitor versus α-ketoisovalerate acs.org. |

| Zinc (Zn²⁺) | Not specified | Acts as an inhibitor of the enzyme's catalytic activity wikipedia.org. |

This interactive table details the key inhibitors of 2-isopropylmalate synthase, outlining their type of inhibition and the underlying molecular mechanism.

The intricate balance between activation by essential cations and feedback inhibition by the pathway's end-product ensures that the synthesis of 2-isopropylmalate is finely tuned to the cell's metabolic state.

Genetic and Molecular Determinants of 2 Isopropylmalate 2 Pathway Enzymes

Gene Homologs and Isoforms Encoding 2-Isopropylmalate Synthase (e.g., LeuA, IPMS1, IPMS2)

2-Isopropylmalate synthase (IPMS), the enzyme responsible for the condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate, is encoded by various homologous genes across different kingdoms of life.

In bacteria, the enzyme is typically encoded by the leuA gene. nih.govuniprot.org For instance, in Corynebacterium glutamicum, the leuA gene is 1,848 base pairs long and encodes a polypeptide with a molecular weight of 68,187 Da. nih.gov

Plants often possess multiple isoforms of IPMS. In Arabidopsis thaliana, two genes, IPMS1 (At1g18500) and IPMS2 (At1g74040), encode active isopropylmalate synthases. nih.gov While they share many biochemical characteristics, such as a broad optimal pH around 8.5 and feedback inhibition by leucine (B10760876), they exhibit some key differences. nih.govresearchgate.net Similarly, rice (Oryza sativa) also contains OsIPMS1 and OsIPMS2 genes. nih.gov

The budding yeast Saccharomyces cerevisiae provides a well-studied example of IPMS isoforms, encoded by two paralogous genes, LEU4 and LEU9. asm.orgnih.govyeastgenome.orgyeastgenome.org These genes arose from a whole-genome duplication event. yeastgenome.orgyeastgenome.org Leu4p is the major isozyme, contributing to about 80% of the total α-isopropylmalate synthase activity, while Leu9p accounts for the remainder. yeastgenome.orgyeastgenome.org Both proteins are localized to the mitochondrial matrix. yeastgenome.org A key functional distinction is their sensitivity to feedback inhibition by leucine: the Leu4 homodimer is sensitive to leucine, whereas the Leu9 homodimer is resistant. asm.orgnih.gov

Table 1: Comparison of 2-Isopropylmalate Synthase Homologs and Isoforms

| Gene/Protein | Organism | Key Characteristics | Citation(s) |

|---|---|---|---|

| LeuA | Corynebacterium glutamicum | Encodes a 68,187 Da polypeptide; subject to feedback inhibition by leucine. | nih.gov |

| IPMS1 | Arabidopsis thaliana | Dimeric structure; Km for acetyl-CoA of 45 µM. | nih.gov |

| IPMS2 | Arabidopsis thaliana | Tetrameric structure; Km for acetyl-CoA of 16 µM. | nih.gov |

| Leu4p | Saccharomyces cerevisiae | Major isozyme (~80% of activity); forms a leucine-sensitive homodimer. | asm.orgyeastgenome.org |

| Leu9p | Saccharomyces cerevisiae | Minor isozyme; forms a leucine-resistant homodimer. | asm.orgnih.govyeastgenome.org |

Gene Cluster Organization in Microorganisms (e.g., Branched-Chain Amino Acid Biosynthetic Gene Cluster)

In many microorganisms, the genes encoding the enzymes for branched-chain amino acid (BCAA) biosynthesis are physically grouped into clusters or operons on the chromosome. This organization facilitates the coordinated regulation of their expression.

A common arrangement in bacteria is the ilv-leu operon. In the gram-positive bacterium Bacillus subtilis, this operon comprises seven genes: ilvBHC and leuABCD, which are necessary for the biosynthesis of isoleucine, valine, and leucine. nih.govresearchgate.netresearchgate.net This entire cluster is transcribed as a single 8.5-kb mRNA molecule. researchgate.net Similarly, Staphylococcus aureus possesses a homologous gene cluster, ilvDBHC-leuABCD-ilvA. mdpi.com The clustering of these genes allows for efficient, simultaneous control of the entire pathway in response to cellular needs. nih.gov

The expression of the ilv-leu operon in B. subtilis is subject to complex regulation, including positive regulation by the CcpA protein (linking carbon metabolism to amino acid synthesis) and negative regulation by TnrA and CodY in response to nitrogen and amino acid availability, respectively. nih.govnih.gov

Mutational Analysis and Phenotypic Characterization

Investigating the effects of mutations, such as gene deletions and inactivations, provides critical insight into the physiological roles of the 2-isopropylmalate pathway enzymes.

Targeted disruption of genes within the leucine biosynthesis pathway leads to distinct and informative phenotypes.

OsIPMS1 : In rice (Oryza sativa), the disruption of the OsIPMS1 gene results in low seed vigor under various conditions. nih.govgithub.io Mutant seeds show a significant reduction in the levels of eleven amino acids associated with stress tolerance, gibberellic acid (GA) biosynthesis, and the tricarboxylic acid (TCA) cycle during germination. nih.govisaaa.org This demonstrates that OsIPMS1 is crucial for providing the necessary metabolic precursors for robust seed germination and early seedling growth by influencing starch hydrolysis and energy levels. nih.govresearchgate.net

ilvE : The ilvE gene encodes a branched-chain amino acid aminotransferase, which catalyzes the final step in BCAA synthesis. nih.gov In the bacterium Streptococcus mutans, deletion of ilvE leads to a nutritional requirement for branched-chain amino acids. nih.gov More significantly, the ilvE mutant displays an acid-sensitive phenotype, with decreased survival after an acid challenge and diminished growth at low pH. nih.gov This indicates that BCAA metabolism, mediated by IlvE, is an important contributor to the acid tolerance mechanisms of this organism. nih.gov

leuA : Inactivation of the leuA gene in lysine-secreting strains of Corynebacterium glutamicum has been shown to increase lysine (B10760008) production. nih.gov When the leuA gene was inactivated by insertional mutagenesis, the resulting strains yielded approximately 50% more lysine in fermentations, provided that growth was supported by limiting concentrations of leucine. nih.gov This highlights the metabolic interplay between the leucine and lysine biosynthetic pathways.

Perturbations in the 2-isopropylmalate pathway, particularly those caused by amino acid starvation, trigger global transcriptomic changes known as the stringent response in bacteria. asm.orgnih.gov This response is mediated by the alarmones (p)ppGpp. nih.gov When cells experience amino acid starvation, there is a rapid transcriptional switch: highly expressed genes for growth and translation (like those for rRNA and tRNA) are downregulated, while amino acid biosynthetic operons are induced. asm.org This reprogramming allows the cell to conserve resources and synthesize the required amino acids. nih.govasm.org

In E. coli, the stringent response involves the differential expression of nearly 500 genes. asm.org While the induction of amino acid biosynthetic genes is a key feature, many upregulated genes are also involved in other stress responses. asm.org Similarly, in B. subtilis, amino acid starvation leads to a RelA-dependent positive stringent response, which includes the upregulation of the ilv-leu operon. nih.gov

A more targeted transcriptomic analysis was performed on the rice osipms1a mutant. This study identified 1,209 differentially expressed genes compared to the wild type during early germination. nih.govisaaa.org The majority of these altered genes were involved in metabolic pathways such as glycolysis, pyruvate (B1213749) metabolism, and carbon metabolism, directly linking the function of OsIPMS1 to central energy-producing pathways during germination. isaaa.org

Protein Subunit Organization and Oligomeric States (Dimeric, Tetrameric, Heterodimeric)

2-Isopropylmalate synthase exhibits a variety of quaternary structures, forming oligomers composed of multiple identical or distinct subunits. The specific oligomeric state can influence the enzyme's regulatory properties.

In Arabidopsis thaliana, the two IPMS isoforms have different oligomeric states: IPMS1 is active as a dimer, while IPMS2 functions as a tetramer. nih.govresearchgate.net The enzyme purified from Saccharomyces sp. was also found to be a dimer, with a molecular weight of approximately 137,000 Da. nih.gov

The paralogous enzymes in Saccharomyces cerevisiae, Leu4p and Leu9p, both form homodimers. asm.orgnih.gov Furthermore, these two isoforms can interact in vivo to form Leu4-Leu9 heterodimeric enzymes. asm.orgnih.gov This hetero-oligomerization results in an isozyme with a distinct sensitivity to leucine feedback inhibition compared to the homodimers, adding another layer of regulatory complexity to the pathway. asm.org This diversification allows the cell to finely control the flux of metabolites through the leucine pathway based on different metabolic conditions. asm.orgnih.gov

Table 2: Oligomeric States of 2-Isopropylmalate Synthase in Various Organisms

| Organism | Enzyme/Isoform | Oligomeric State | Citation(s) |

|---|---|---|---|

| Arabidopsis thaliana | IPMS1 | Dimer | nih.gov |

| Arabidopsis thaliana | IPMS2 | Tetramer | nih.gov |

| Saccharomyces sp. | α-IPMS | Dimer | nih.gov |

| Saccharomyces cerevisiae | Leu4p | Homodimer | asm.orgnih.gov |

| Saccharomyces cerevisiae | Leu9p | Homodimer | asm.orgnih.gov |

| Saccharomyces cerevisiae | Leu4p-Leu9p | Heterodimer | asm.orgnih.gov |

Comparative and Evolutionary Aspects of 2 Isopropylmalate 2 Metabolism

Phylogenetic Relationships of 2-Isopropylmalate Synthase and Isomerase Homologs

Phylogenetic analyses of 2-isopropylmalate synthase (IPMS), the enzyme catalyzing the first committed step in leucine (B10760876) biosynthesis, reveal a complex evolutionary history. plos.orgresearchgate.net Homologs of the IPMS gene, often denoted as leuA, are found across prokaryotes, plants, and fungi. plos.org Interestingly, phylogenetic trees show that the IPMS gene in fungi has at least two distinct origins. The IPMS homologs in ascomycete and basidiomycete fungi (the Dikarya subkingdom) cluster together in a distinct clade. However, the IPMS gene found in the zygomycete fungus Phycomyces blakesleeanus and in chytrids is more closely related to homologs from plants and photosynthetic bacteria than to those of the Dikarya. plos.orgplos.org This distribution suggests that the gene was acquired more recently by the Dikarya, possibly through horizontal gene transfer events, highlighting that components of primary metabolic pathways can have multiple evolutionary origins even within a single kingdom. plos.org

The evolutionary trajectory of IPMS is also closely linked to the emergence of specialized metabolic pathways. In plants of the order Brassicales, methylthioalkylmalate synthases (MAMs), which are central to the biosynthesis of defensive glucosinolate compounds, evolved from an ancestral IPMS gene. nih.govnih.gov This evolutionary leap from primary to secondary metabolism is a clear case of gene duplication followed by functional divergence. nih.gov

The subsequent enzyme in the pathway, isopropylmalate isomerase (IPMI), which converts 2-isopropylmalate to 3-isopropylmalate, also shows interesting evolutionary diversification. qmul.ac.uk In bacteria and archaea, IPMI is typically a heterodimeric enzyme composed of a large and a small subunit. oup.com The genome of the model plant Arabidopsis thaliana reflects this, encoding one large subunit (AtLeuC) and three small subunits (AtLeuD1, AtLeuD2, AtLeuD3). oup.comnih.gov Phylogenetic and functional analyses indicate that these subunits have specialized. AtLeuD1 and AtLeuD2 show functional redundancy and are involved in glucosinolate biosynthesis, while AtLeuD3 is essential for leucine biosynthesis and normal plant development. nih.gov This specialization of subunits provides a mechanism for regulating the metabolic flux between primary and secondary metabolism.

Functional Divergence and Neo-Functionalization of Pathway Enzymes

The evolution of new functions from ancestral enzymes, a process known as neofunctionalization, is a major driver of metabolic diversity. wikipedia.org The enzymes of the 2-isopropylmalate pathway provide a well-documented example of this phenomenon, particularly in the plant kingdom.

The biosynthesis of methionine-derived glucosinolates, a class of nitrogen- and sulfur-containing secondary metabolites important for plant defense, mirrors the chemistry of leucine biosynthesis. nih.gov The key step of side-chain elongation in glucosinolate synthesis is catalyzed by methylthioalkylmalate synthase (MAM), an enzyme that evolved from IPMS. nih.govnih.gov

Phylogenetic studies strongly support the hypothesis that MAM enzymes arose from a gene duplication of an ancestral IPMS gene. nih.gov Following duplication, one copy retained its function in leucine biosynthesis, while the other accumulated mutations that led to a new function (neofunctionalization). nih.govwikipedia.org Key changes that facilitated this functional shift include alterations in substrate specificity and the loss of the C-terminal regulatory domain responsible for feedback inhibition by leucine. nih.govnipgr.ac.in This loss was crucial for allowing the enzyme to function in a new pathway without being constrained by the regulatory needs of the primary metabolic route. nipgr.ac.in The result is an enzyme family in Brassica species with varied expression profiles and preferences for different 2-oxo acid substrates, which contributes to the vast diversity of glucosinolates found in these plants. nih.gov

Beyond the dramatic functional shift seen in MAM evolution, IPMS homologs across different species and even within a single organism exhibit significant variation in their kinetic properties. This reflects adaptation to different metabolic contexts and regulatory requirements.

In Arabidopsis thaliana, two IPMS genes, IPMS1 and IPMS2, encode enzymes with distinct biochemical characteristics. While both have a similar broad pH optimum around 8.5 and are inhibited by leucine, they differ in their affinity for the substrate acetyl-CoA. The Km value for acetyl-CoA is 45 µM for IPMS1 and 16 µM for IPMS2, making IPMS2 a more efficient enzyme at lower substrate concentrations. nih.gov Conversely, IPMS enzymes generally show a much lower affinity for the initial substrate of the glucosinolate pathway, 4-methylthio-2-oxobutyrate, with Km values in the millimolar range, underscoring the functional specialization that occurred during the evolution of MAMs. nih.gov

Studies on IPMS from Mycobacterium tuberculosis reveal a narrow specificity for its α-keto acid substrate, α-ketoisovalerate, and absolute specificity for acetyl-CoA. nih.gov In the yeast Lachancea kluyveri, two IPMS isozymes encoded by paralogous genes were found to have very similar kinetic properties and affinities for substrates and the inhibitor leucine, suggesting their divergence may relate more to cellular localization or expression timing than to catalytic function. nih.gov

| Organism/Enzyme | Substrate | Km (µM) | Vmax (approx. µmol min-1 g-1) | Notes |

|---|---|---|---|---|

| Arabidopsis thaliana (IPMS1) | Acetyl-CoA | 45 | 2000 | Dimeric form. nih.gov |

| Arabidopsis thaliana (IPMS2) | Acetyl-CoA | 16 | 2000 | Tetrameric form; more efficient at low acetyl-CoA levels. nih.gov |

| Arabidopsis thaliana (IPMS1/2) | 2-Oxoisovalerate | ~300 | 2000 | Primary substrate for leucine biosynthesis. nih.gov |

| Arabidopsis thaliana (IPMS1/2) | 4-Methylthio-2-oxobutyrate | >3000 | Very Low | Substrate for MAM in glucosinolate pathway; demonstrates low promiscuous activity of IPMS. nih.gov |

| Lachancea kluyveri (LkLeu4) | α-ketoisovalerate | 40 ± 6 | N/A | Mitochondrial isozyme. nih.gov |

| Lachancea kluyveri (LkLeu4BIS) | α-ketoisovalerate | 30 ± 4 | N/A | Cytosolic isozyme with similar kinetics to its paralog. nih.gov |

Adaptation of Leucine Biosynthesis Pathway in Thermophilic Organisms

Organisms that thrive in high-temperature environments, known as thermophiles, require enzymes with enhanced thermostability to maintain their structure and function. The enzymes of the leucine biosynthesis pathway are no exception. The study of these thermostable enzymes provides insights into the molecular strategies for protein adaptation.

Enzymes from thermophiles are generally more rigid than their counterparts from mesophilic organisms (mesophiles), which grow at moderate temperatures. nottingham.ac.uk This increased rigidity, which prevents the enzyme from denaturing at high temperatures, often results in lower catalytic activity at room temperature. nottingham.ac.uk The thermophilic bacterium Thermus thermophilus possesses two IPMS homologous genes. nih.gov Characterization of these enzymes shows they are adapted to function optimally at the organism's high growth temperature.

Studies involving the directed evolution of thermophilic enzymes have further illuminated the trade-offs between stability and activity. For instance, cold-adapted mutants of the thermophilic 3-isopropylmalate dehydrogenase (IPMDH) from Thermus thermophilus have been generated. nih.govnih.gov These experiments revealed two primary strategies for improving catalytic function at lower temperatures:

kcat-improved type: These mutants exhibit an increased turnover rate (kcat) at lower temperatures, often accompanied by an increased Km, suggesting a less stable enzyme-substrate complex. nih.govnih.gov

Km-improved type: These mutants show a decreased Km, indicating a higher affinity for the substrate and/or coenzyme, without a significant change in kcat. nih.gov

These findings demonstrate that the extreme thermal stability of thermophilic enzymes is not always an absolute requirement that must be sacrificed to gain activity at lower temperatures; some mutations can enhance low-temperature function while retaining high thermostability. nih.gov The structural adaptations that confer thermostability often involve an increased number of salt bridges, enhanced hydrophobic interactions, and specific amino acid substitutions (e.g., an increase in polar residues) that contribute to a more compact and stable protein structure. nih.gov

Advanced Research Methodologies for 2 Isopropylmalate 2 Studies

Structural Biology Approaches

Structural biology provides a three-dimensional understanding of the enzymes that interact with 2-isopropylmalate(2-), namely 2-isopropylmalate synthase (IPMS) and isopropylmalate isomerase. This atomic-level insight is crucial for understanding their mechanisms of action and regulation.

X-ray crystallography has been instrumental in elucidating the architecture of 2-isopropylmalate synthase (LeuA), the enzyme that catalyzes the condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate. proteopedia.orgwikipedia.org The crystal structure of LeuA from Mycobacterium tuberculosis reveals a complex enzyme composed of two main domains: a catalytic N-terminal domain with a TIM barrel conformation and a regulatory C-terminal domain. proteopedia.org These two domains are connected by subdomains and a flexible hinge region. proteopedia.org The active site, which binds the substrates and a divalent metal ion like Zn2+, is located in the catalytic domain. proteopedia.org

Crystallographic studies of IPMS in complex with its substrate, α-ketoisovalerate, and its allosteric inhibitor, leucine (B10760876), have provided snapshots of the enzyme in different functional states. proteopedia.orgresearchgate.net For instance, the structure of M. tuberculosis IPMS has been determined at a 2.0 Å resolution in a complex with its substrate, α-ketoisovalerate. researchgate.net Similarly, preliminary X-ray diffraction analysis has been conducted on various enzyme-substrate complexes of 3-isopropylmalate dehydrogenase from Thermus thermophilus, which is involved in a subsequent step of the leucine biosynthesis pathway. nih.gov

| Enzyme Source | PDB Code | Ligand(s) | Resolution (Å) | Key Structural Features |

|---|---|---|---|---|

| Mycobacterium tuberculosis | 3FIG | Leucine, Glycerol, Zn2+ | Not Specified | Reveals the binding site of the allosteric inhibitor leucine in the regulatory domain. proteopedia.org |

| Mycobacterium tuberculosis | Not Specified | α-ketoisovalerate | 2.0 | Shows the substrate bound in the active site of the catalytic domain. researchgate.net |

| Neisseria meningitidis | 3RMJ | Mn2+ | Not Specified | Structure of a truncated form lacking the regulatory domain, highlighting its importance for activity. acs.org |

Enzyme catalysis is a dynamic process, and understanding the conformational changes of IPMS is key to deciphering its function and regulation. nih.gov Structural studies have revealed significant conformational flexibility in IPMS, particularly in the movement of its domains upon ligand binding. nih.gov For example, the binding of the substrate α-ketoisovalerate or the inhibitor leucine induces large-scale conformational changes, where the accessory and regulatory domains move to either open or close the active site. nih.gov

In the dimeric form of the enzyme, the two monomers can adopt different conformations, described as "open" and "closed". nih.gov The binding of leucine to the regulatory domain of one monomer can lead to the capping of the active site of the other monomer, effectively inhibiting its catalytic activity. nih.gov These dynamic changes are crucial for the allosteric regulation of the leucine biosynthetic pathway. nih.gov The binding of ligands can shift the conformational equilibrium of the enzyme, a principle that underlies the induced-fit and pre-existing equilibrium models of enzyme-ligand interactions. gersteinlab.org

Biochemical Assay Development and Optimization

To study the enzymatic reactions involving 2-isopropylmalate(2-), robust and sensitive biochemical assays are essential. These assays allow for the measurement of enzyme activity, the determination of kinetic parameters, and the screening of potential inhibitors.

Spectrophotometric assays are widely used for their simplicity and high-throughput potential. thescipub.comlimnetica.net A common continuous assay for IPMS activity involves the use of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the coenzyme A (CoA) released during the reaction to produce a colored product that can be monitored at 412 nm. tandfonline.com This method allows for the real-time measurement of enzyme kinetics.

Chromatographic methods, such as high-performance liquid chromatography (HPLC), offer high specificity and the ability to separate and quantify multiple components in a reaction mixture. thescipub.com While spectrophotometric methods are often quicker, HPLC can provide more detailed information, especially when degradation products or competing reactions are present. thescipub.com The development of targeted metabolomics methods using liquid chromatography-mass spectrometry (LC-MS) allows for the highly sensitive and specific quantification of 2-isopropylmalate and other related metabolites in complex biological samples. mdpi.com

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Spectrophotometric (DTNB-based) | Measures the formation of Coenzyme A via a colorimetric reaction. tandfonline.com | Continuous, high-throughput, relatively simple. thescipub.com | Can be prone to interference from other thiol-containing compounds. |

| Chromatographic (HPLC, LC-MS) | Separates and quantifies substrates and products based on their physicochemical properties. mdpi.com | High specificity and sensitivity, can measure multiple analytes simultaneously. thescipub.com | Lower throughput, requires more specialized equipment. thescipub.com |

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biochemical network. nih.govnih.gov This method utilizes stable isotope-labeled substrates (e.g., ¹³C-glucose) to trace the flow of atoms through metabolic pathways. nih.govresearchgate.net By analyzing the isotopic labeling patterns of intracellular metabolites, including 2-isopropylmalate, researchers can infer the fluxes through the leucine biosynthesis pathway. nih.govnih.gov

Isotopically non-stationary MFA (INST-MFA) is particularly useful for studying plant and microbial metabolism, where achieving a steady isotopic state can be challenging. researchgate.net These experiments provide a detailed picture of cellular metabolism and can reveal how metabolic pathways are regulated in response to genetic or environmental perturbations. researchgate.netmdpi.com

Metabolomics and Transcriptomics for Pathway Elucidation

Systems biology approaches, such as metabolomics and transcriptomics, provide a global view of the cellular processes related to 2-isopropylmalate metabolism. These techniques allow for the simultaneous measurement of a large number of metabolites and gene transcripts, respectively, offering a comprehensive understanding of pathway regulation.

Metabolomics studies, often employing mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can identify and quantify 2-isopropylmalate and other intermediates in the leucine biosynthetic pathway. mdpi.com This provides a direct snapshot of the metabolic state of the cell. Transcriptomics, on the other hand, measures the expression levels of genes encoding the enzymes of the pathway. By integrating metabolomics and transcriptomics data, researchers can uncover how changes in gene expression correlate with changes in metabolite levels, providing insights into the regulatory mechanisms that control the flux through the leucine biosynthesis pathway. nih.govresearchgate.net For instance, studies in Arabidopsis have shown that perturbations in the expression of isopropylmalate dehydrogenase genes lead to significant changes in the metabolome and proteome, affecting amino acid homeostasis and central metabolism. nih.gov

Quantitative Profiling of 2-Isopropylmalate(2-) Levels

The accurate quantification of 2-isopropylmalate(2-) is crucial for understanding its role in metabolic pathways. Advanced analytical techniques, primarily centered around liquid chromatography-mass spectrometry (LC-MS), have become the standard for the quantitative profiling of this and other organic acids in complex biological samples.

Methodologies such as LC coupled to an ion trap detector (LC-IT) and LC coupled to a hybrid high-resolution mass analyzer like the Q-Orbitrap (LC-Q-Orbitrap) are powerful platforms for both targeted and untargeted metabolomic analyses. uniurb.it These methods offer high selectivity and sensitivity for the determination of known compounds. uniurb.it For instance, in the analysis of wine, LC-MS platforms operating in negative ionization mode have been successfully used to identify and quantify isomers of isopropylmalic acid. uniurb.it

Another widely used technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is employed for the relative and absolute quantification of metabolites, including isopropylmalate, in various biological matrices such as plant tissues. plos.org In studies on Arabidopsis, free metabolites were extracted and quantified using LC-MS/MS, which allowed for the determination of the relative contents of isopropylmalate and its derivatives. plos.org

The general workflow for these quantitative studies involves several key steps:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plant leaves, yeast cells).

Chromatographic Separation: Separation of 2-isopropylmalate(2-) from other metabolites using liquid chromatography.

Mass Spectrometry Detection: Ionization of the separated molecules and detection based on their mass-to-charge ratio (m/z). High-resolution instruments can provide accurate mass measurements, aiding in confident identification.

Quantification: Measurement of the signal intensity corresponding to 2-isopropylmalate(2-) and comparison against a standard curve for absolute quantification or relative comparison across different samples.

These advanced LC-MS-based methods provide the necessary sensitivity and specificity to accurately profile the levels of 2-isopropylmalate(2-), enabling researchers to study its dynamic changes in response to genetic or environmental perturbations.

Table 1: Analytical Methods for Quantitative Profiling of 2-Isopropylmalate(2-)

| Methodology | Abbreviation | Key Features | Application Example |

| Liquid Chromatography-Ion Trap Mass Spectrometry | LC-IT | Provides qualitative and quantitative data; suitable for identifying known compounds. uniurb.it | Identification and semi-quantification of 2-isopropylmalate in wine. uniurb.it |

| Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry | LC-Q-Orbitrap | Offers high-resolution and accurate mass data, enabling confident identification and quantification in both untargeted and targeted analyses. uniurb.it | Identification and quantification of isopropylmalic acid isomers in wine. uniurb.it |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and specific; used for determining relative and absolute metabolite contents. plos.org | Profiling isopropylmalate levels in Arabidopsis leaves and seeds. plos.org |

Correlation of Metabolite Levels with Gene Expression

The concentration of 2-isopropylmalate(2-), an intermediate in the leucine biosynthesis pathway, is intricately linked to the expression of genes involved in this very pathway. This relationship is a classic example of metabolic feedback regulation, where a metabolite can control the transcription of the genes responsible for its own synthesis.

In the yeast Saccharomyces cerevisiae, the expression of the LEU1 and LEU2 genes is controlled by α-isopropylmalate (an isomer of 2-isopropylmalate) and the protein product of a regulatory gene, LEU3. nih.gov The LEU2 gene encodes β-isopropylmalate dehydrogenase, the enzyme that catalyzes the third step in leucine biosynthesis. yeastgenome.org The expression of LEU2 is transcriptionally repressed when leucine is present. yeastgenome.org

The primary regulatory mechanism involves the Leu3p protein, which acts as a dual regulator. Leu3p binds to the promoter region of the LEU2 gene regardless of the presence of its co-activator, α-isopropylmalate. yeastgenome.org

In the presence of α-isopropylmalate: The complex of Leu3p and α-isopropylmalate acts as a transcriptional activator, upregulating the expression of LEU2. yeastgenome.org

In the absence of α-isopropylmalate: Leu3p acts as a repressor, reducing the transcription of LEU2. yeastgenome.org

This regulatory circuit ensures that the enzymes for leucine synthesis are produced when the precursor, α-isopropylmalate, is available, and repressed when the pathway is not active. Studies correlating metabolite levels with gene expression often involve creating mutant strains (e.g., leu4 disruption strains which have reduced α-isopropylmalate synthase activity) and then measuring both the intracellular metabolite pools and the corresponding mRNA transcript levels. researchgate.net These analyses have confirmed that α-isopropylmalate synthase activity, which produces 2-isopropylmalate, is essential for the proper regulation of downstream genes in the pathway. nih.govresearchgate.net

Table 2: Correlation between 2-Isopropylmalate Levels and Gene Expression in Leucine Biosynthesis

| Metabolite | Regulated Genes | Regulatory Protein | Effect of Metabolite Presence | Organism |

| α-Isopropylmalate | LEU1, LEU2 | Leu3p | Upregulates transcription (acts as a co-activator) nih.govyeastgenome.org | Saccharomyces cerevisiae nih.govyeastgenome.org |

| Leucine | LEU2 | (Implicitly involves the pathway) | Represses transcription yeastgenome.orgnih.gov | Saccharomyces cerevisiae yeastgenome.orgnih.gov |

Broader Academic Implications and Future Research Directions

Insights into Fundamental Cellular Metabolism and Homeostasis

The regulation of this pathway is crucial for maintaining cellular homeostasis. The enzyme 2-isopropylmalate synthase is a key regulatory point and is typically subject to feedback inhibition by the end product, leucine (B10760876) nih.govebi.ac.uk. This feedback mechanism allows the cell to modulate the production of leucine in response to its availability, preventing wasteful expenditure of energy and resources. Understanding the kinetics and allosteric regulation of this enzyme provides insights into how cells maintain a delicate balance of essential metabolites.

The subsequent steps in the pathway involve the isomerization of 2-isopropylmalate to 3-isopropylmalate by isopropylmalate isomerase, followed by the oxidative decarboxylation of 3-isopropylmalate by 3-isopropylmalate dehydrogenase to yield 2-oxoisocaproate, the direct precursor to leucine nih.govresearchgate.net. The study of these enzymatic reactions and their intermediates, including 2-isopropylmalate(2-), contributes to a deeper understanding of fundamental enzyme mechanisms and metabolic control.

Targets for Research in Antimicrobial and Herbicide Development

The absence of the leucine biosynthetic pathway in animals makes its constituent enzymes, including 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase, attractive targets for the development of novel antimicrobials and herbicides proteopedia.orgnih.govebi.ac.ukresearchgate.net. By selectively inhibiting these enzymes, it is possible to disrupt the growth of pathogenic microorganisms and unwanted plants without harming animals.

Research has focused on identifying and characterizing inhibitors of these enzymes. For instance, the enzyme 3-isopropylmalate dehydrogenase has been shown to be a target for certain herbicidal compounds researchgate.net. The development of potent and specific inhibitors for these enzymes holds promise for creating new classes of drugs and agricultural chemicals to combat infections and improve crop yields.

Furthermore, the emergence of antimicrobial resistance is a significant global health threat. The leucine biosynthetic pathway presents a largely untapped source of potential drug targets. For example, Mycobacterium abscessus, a highly drug-resistant bacterium, has been shown to develop resistance to certain antimicrobials through mutations in the allosteric regulatory domain of α-isopropylmalate synthase nih.govresearchgate.netbiorxiv.org. This highlights the importance of this pathway in bacterial survival and its potential as a target for new therapeutic strategies.

| Enzyme Target | Potential Application | Rationale |

| 2-Isopropylmalate Synthase | Antimicrobial, Herbicide | Catalyzes the first committed step in leucine biosynthesis; absent in animals. |

| 3-Isopropylmalate Dehydrogenase | Herbicide | Essential enzyme in the leucine pathway; inhibition disrupts plant growth. |

Applications in Metabolic Engineering for Novel Compound Production

Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways to produce desired compounds, can leverage the pathway involving 2-isopropylmalate(2-). By manipulating the enzymes of the leucine biosynthesis pathway, it is possible to redirect metabolic flux towards the production of valuable chemicals, including biofuels and other natural products sciencedaily.comnih.govescholarship.org.

For example, intermediates of the branched-chain amino acid biosynthesis pathways, including the precursor to 2-isopropylmalate, can be channeled towards the synthesis of higher alcohols like isobutanol, which are promising biofuels sciencedaily.comnih.gov. By overexpressing key enzymes and knocking out competing pathways, researchers have successfully engineered microorganisms to produce these compounds at higher yields sciencedaily.com.

The principles of metabolic engineering applied to this pathway can also be used to create novel metabolic pathways for the production of a diverse array of natural products nih.govmit.edu. This involves introducing new enzymes into a host organism that can act on the existing intermediates of the leucine pathway to generate new chemical structures with potentially valuable biological activities.

Unexplored Regulatory Networks and Post-Translational Modifications

While feedback inhibition of 2-isopropylmalate synthase by leucine is a well-established regulatory mechanism, there are likely other, more complex regulatory networks that govern the flux through this pathway that remain to be fully elucidated . These could involve transcriptional regulation of the genes encoding the biosynthetic enzymes, as well as interactions with other metabolic pathways.

Post-translational modifications (PTMs) of the enzymes in the 2-isopropylmalate pathway represent another layer of regulation that is largely unexplored. PTMs, such as phosphorylation, acetylation, and ubiquitination, can rapidly and reversibly alter the activity, localization, and stability of proteins in response to cellular signals youtube.combiozoomer.comkhanacademy.orgyoutube.com. Investigating whether the enzymes of leucine biosynthesis are subject to such modifications could reveal novel mechanisms of metabolic control.

Future research in this area could uncover new regulatory nodes that could be targeted for antimicrobial development or manipulated for metabolic engineering purposes.

| Regulatory Mechanism | Description | Potential Research Focus |

| Transcriptional Regulation | Control of the expression of genes encoding leucine biosynthetic enzymes. | Identifying transcription factors and environmental signals that regulate these genes. |

| Post-Translational Modifications | Covalent modifications of enzymes that alter their activity, stability, or localization. | Investigating phosphorylation, acetylation, etc., of 2-isopropylmalate synthase and other pathway enzymes. |

| Allosteric Regulation | Binding of effector molecules to sites other than the active site to modulate enzyme activity. | Discovering novel allosteric regulators beyond leucine. |

Systems Biology Approaches to Model 2-Isopropylmalate(2-) Metabolic Flux

Systems biology offers a powerful framework for understanding the complex interplay of metabolic pathways within a cell mdpi.comnih.gov. By integrating experimental data with computational models, it is possible to simulate and predict metabolic behavior under different conditions. Metabolic flux analysis (MFA) is a key technique in systems biology that quantifies the rates of metabolic reactions within a network wikipedia.orgvanderbilt.eduopenbookpublishers.comnih.gov.

Applying MFA to the leucine biosynthesis pathway can provide a quantitative understanding of how metabolic flux is distributed through this pathway and how it is affected by genetic or environmental perturbations researchgate.netnih.gov. This can help identify metabolic bottlenecks and predict the effects of metabolic engineering strategies aimed at overproducing specific compounds.

Genome-scale metabolic models, which encompass all known metabolic reactions in an organism, can be used to simulate the metabolic flux through the 2-isopropylmalate pathway in the context of the entire cellular metabolism nih.govnih.gov. These models can be used to design and optimize metabolic engineering strategies for the production of biofuels and other valuable chemicals derived from this pathway.

Q & A

Q. What is the role of 2-isopropylmalate(2-) in amino acid biosynthesis, and how can its activity be experimentally validated?

2-Isopropylmalate(2-) is a key intermediate in the leucine and isoleucine biosynthesis pathways. In Thermus thermophilus HB27, two homologs of 2-isopropylmalate synthase (TTC0847 and TTC0849) catalyze its formation from acetyl-CoA and 2-oxoisovalerate, with TTC0849 exhibiting dual functionality as both a 2-isopropylmalate synthase and citramalate synthase . To validate enzyme activity, researchers can:

Q. What methodologies are recommended for detecting and quantifying 2-isopropylmalate(2-) in metabolomic studies?

Quantification in complex biological matrices requires:

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize samples (e.g., using trimethylsilylation) to enhance volatility and detect 2-isopropylmalate(2-) via characteristic fragmentation patterns .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase columns with electrospray ionization (ESI) in negative mode for direct detection of the anion .

- Isotope-Labeled Standards: Incorporate stable isotopes (e.g., ¹³C-labeled 2-isopropylmalate) for precise quantification and correction of matrix effects .

Advanced Research Questions

Q. How can researchers resolve conflicting data on enzyme substrate specificity, such as dual-functionality in 2-isopropylmalate synthase homologs?

Discrepancies in enzyme functionality (e.g., TTC0847 vs. TTC0849 in Thermus thermophilus) can arise from structural variations or regulatory domains. Methodological approaches include:

- Crystallography and Mutagenesis: Solve high-resolution structures (e.g., Mycobacterium tuberculosis LeuA at 2.0 Å) to identify active-site residues and regulatory domains. Mutagenesis of key residues (e.g., Zn²⁺-binding sites) can clarify substrate specificity .

- Substrate Competition Assays: Compare catalytic efficiency (kcat/Km) for competing substrates (e.g., 2-oxoisovalerate vs. pyruvate) under varying conditions (pH, cofactors) .

Q. What experimental designs are effective for analyzing genetic regulation of 2-isopropylmalate(2-) in transcriptional-metabolomic networks?

In yeast, 2-isopropylmalate(2-) levels correlate with LEU2 expression and Leu3p-mediated transcriptional regulation. Key strategies include:

- eQTL Mapping: Link metabolic QTLs (mQTLs) to transcriptomic hotspots (e.g., eQTL hotspot 1 on chromosome III) using recombinant populations (e.g., BXR mouse strains) .

- Network Reconstruction: Integrate metabolomic and transcriptomic data via probabilistic causal networks, prioritizing genes encoding enzymes directly upstream/downstream of 2-isopropylmalate(2-) (e.g., LEU1, LEU2) .

Q. How can 2-isopropylmalate synthase be engineered for nonnatural biosynthesis pathways?

Rational protein design enables substrate specificity expansion. For example:

- Directed Evolution: Screen mutant libraries of leuA (2-isopropylmalate synthase) for activity toward nonnatural substrates (e.g., longer-chain keto acids) using growth-coupled selection in auxotrophic E. coli strains .

- Structural-Guided Design: Modify the acetyl-CoA binding pocket (identified via crystallography) to accommodate bulkier substrates, as demonstrated in the biosynthesis of 6-carbon alcohols .

Q. How do metabolic fluctuations in 2-isopropylmalate(2-) influence cross-pathway interactions under stress conditions?

Under nitrogen limitation or oxidative stress:

- Metabolite-Protein Interaction Studies: Use pull-down assays or thermal proteome profiling to identify proteins (e.g., transcription factors, kinases) binding to 2-isopropylmalate(2-) .

- Dynamic ¹³C-Labeling: Trace carbon flux from 2-isopropylmalate(2-) into secondary pathways (e.g., branched-chain fatty acids) during stress, revealing compensatory metabolic rerouting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.